molecular formula C21H17Cl2NO5 B12463193 3,3-dimethyl-2-oxobutyl 2-(2,5-dichlorophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate

3,3-dimethyl-2-oxobutyl 2-(2,5-dichlorophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate

Cat. No.: B12463193
M. Wt: 434.3 g/mol
InChI Key: UEESOBGACBQWRJ-UHFFFAOYSA-N
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Description

3,3-DIMETHYL-2-OXOBUTYL 2-(2,5-DICHLOROPHENYL)-1,3-DIOXOISOINDOLE-5-CARBOXYLATE is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a phthalimide core substituted with a 2,5-dichlorophenyl group and an ester linkage to a 3,3-dimethyl-2-oxobutyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-DIMETHYL-2-OXOBUTYL 2-(2,5-DICHLOROPHENYL)-1,3-DIOXOISOINDOLE-5-CARBOXYLATE typically involves the following steps:

    Formation of the Phthalimide Core: The phthalimide core can be synthesized by the reaction of phthalic anhydride with ammonia or a primary amine.

    Substitution with 2,5-Dichlorophenyl Group: The phthalimide core is then subjected to a substitution reaction with 2,5-dichlorophenyl chloride in the presence of a base such as potassium carbonate.

    Esterification: The final step involves the esterification of the substituted phthalimide with 3,3-dimethyl-2-oxobutyric acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are optimized for scalability, including temperature control, solvent selection, and purification techniques.

Chemical Reactions Analysis

Types of Reactions

3,3-DIMETHYL-2-OXOBUTYL 2-(2,5-DICHLOROPHENYL)-1,3-DIOXOISOINDOLE-5-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the 2,5-dichlorophenyl group using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

3,3-DIMETHYL-2-OXOBUTYL 2-(2,5-DICHLOROPHENYL)-1,3-DIOXOISOINDOLE-5-CARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,3-DIMETHYL-2-OXOBUTYL 2-(2,5-DICHLOROPHENYL)-1,3-DIOXOISOINDOLE-5-CARBOXYLATE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It may influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 3,3-DIMETHYL-2-OXOBUTYL 2-(2,4-DICHLOROPHENYL)-1,3-DIOXOISOINDOLE-5-CARBOXYLATE
  • 3,3-DIMETHYL-2-OXOBUTYL 2-(2,6-DICHLOROPHENYL)-1,3-DIOXOISOINDOLE-5-CARBOXYLATE

Uniqueness

3,3-DIMETHYL-2-OXOBUTYL 2-(2,5-DICHLOROPHENYL)-1,3-DIOXOISOINDOLE-5-CARBOXYLATE is unique due to the specific positioning of the dichlorophenyl group, which may confer distinct chemical and biological properties compared to its isomers.

Properties

Molecular Formula

C21H17Cl2NO5

Molecular Weight

434.3 g/mol

IUPAC Name

(3,3-dimethyl-2-oxobutyl) 2-(2,5-dichlorophenyl)-1,3-dioxoisoindole-5-carboxylate

InChI

InChI=1S/C21H17Cl2NO5/c1-21(2,3)17(25)10-29-20(28)11-4-6-13-14(8-11)19(27)24(18(13)26)16-9-12(22)5-7-15(16)23/h4-9H,10H2,1-3H3

InChI Key

UEESOBGACBQWRJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)COC(=O)C1=CC2=C(C=C1)C(=O)N(C2=O)C3=C(C=CC(=C3)Cl)Cl

Origin of Product

United States

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